2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Hydrolytic Stability Boronic Ester Storage

Researchers requiring predictable stoichiometry in sequential cross-coupling will find this shelf-stable pinacol boronate ester far superior to the free boronic acid. The ortho-chloro substituent is a selective handle for a second coupling event (Suzuki, Buchwald-Hartwig, or Sonogashira) after the initial reaction at the boronate site. - Enables rapid diversification of biaryl pharmacophores at two distinct positions, a strategy validated for polychlorinated aromatics. - Consistent lot-to-lot purity (≥95%) and stability ensure reproducible results across library plates. - For process R&D, the direct borylation route from 2,3-dichloronitrobenzene offers a scalable, cost-competitive alternative to vendor premium pricing.

Molecular Formula C12H15BClNO4
Molecular Weight 283.52 g/mol
Cat. No. B13472830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC12H15BClNO4
Molecular Weight283.52 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(10(8)14)15(16)17/h5-7H,1-4H3
InChIKeyWTVQKEYFXXRKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties and Procurement


2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2896090-65-4, molecular formula C₁₂H₁₅BClNO₄, molecular weight 283.52 g·mol⁻¹) is a pinacol-protected arylboronic ester bearing an ortho-chloro and meta-nitro-substituted phenyl ring . Commercial offerings typically cite purity thresholds of ≥95% . As a masked boronic acid, its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. Its procurement value depends on how the interplay of the electron-withdrawing nitro group and the sterically-demanding chloro substituent modulates coupling reactivity and chemoselectivity compared to other regioisomers or simpler aryl boronates.

Why This Chloro-Nitroaryl Boronate Cannot Be Replaced by Common Analogs


Generic substitution of this chloro-nitroaryl pinacol boronate with the corresponding boronic acid or alternative regioisomers (e.g., 4-chloro-3-nitrophenyl or 5-chloro-2-nitrophenyl pinacol esters) is not quantitatively predictable. The pinacol ester exhibits markedly improved hydrolytic stability and shelf-life compared to the free boronic acid, which is prone to protodeboronation and oligomerization . Regioisomeric variation (e.g., moving the chloro from ortho to para relative to boron) alters both the steric environment and the electronic activation of the C–B bond, impacting cross-coupling rates and yields by factors not captured by simple Hammett parameters [1]. Furthermore, the presence of the ortho-chloro substituent introduces a chemoselective handle (for sequential orthogonal coupling) that neither the boronic acid analog nor the des-chloro congener can offer [2].

Quantitative Differentiation Evidence


Hydrolytic Stability: Pinacol Ester vs Free Boronic Acid

The pinacol ester of phenylboronic acid (Ph–Bpin) is a crystalline solid with demonstrated hydrolytic stability under ambient conditions, whereas the corresponding phenylboronic acid is moisture-sensitive, readily forming boroxines and undergoing protodeboronation in aqueous media . This stability gain is extrapolated to 2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via the pinacol protecting group, positioning it as a more reliable synthon for long-term storage and multi-step syntheses compared to 2-chloro-3-nitrophenylboronic acid.

Hydrolytic Stability Boronic Ester Storage

Regiochemistry and Isomer-Specific Reactivity

The ortho-chloro substituent in 2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane creates a sterically differentiated arylboronate compared to its regioisomer 2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 913836-26-7, mp 56–58 °C) . The para-chloro isomer has a distinct melting point and likely different coupling kinetics due to altered steric hindrance around the boron atom. This ortho-substitution pattern can enable chemoselective sequential Suzuki couplings when partnered with polyhalogenated electrophiles, leaving the ortho-chloro group intact for a subsequent transformation [1].

Regiochemistry Suzuki Coupling Chemoselectivity

Nitro Activation and Coupling Reactivity

The meta-nitro group exerts a strong electron-withdrawing effect, which accelerates the transmetalation step in Suzuki-Miyaura couplings relative to unsubstituted phenylboronic acid pinacol ester (Ph–Bpin) [1]. In a conceptually analogous system, nitrophenyl boronates have been shown to undergo faster oxidative addition and transmetalation pathways under Pd-catalyzed conditions compared to electron-neutral aryl boronates [2]. For chloro–nitroarene boronates specifically, facile arylation with Pd(PPh₃)₄ as catalyst has been demonstrated [3].

Electronic Effects Suzuki Coupling Reactivity

Direct Borylation from Aryl Chloride Precursors

Palladium-catalyzed direct borylation of aryl chlorides using bis(pinacolato)diboron (B₂pin₂) offers a direct route to pinacol boronates, with reported yields reaching up to ~80% for electron-deficient aryl chlorides including chloro-nitroaromatics [1]. This contrasts with aryl bromides or iodides, which are typically used for boronic acid synthesis but are more expensive and less atom-economical [2]. The ability to use the corresponding inexpensive aryl chloride (2,3-dichloronitrobenzene) as a precursor positions this compound as a cost-effective target for in-house synthesis.

Synthesis Borylation Aryl Chloride

Optimal Application Scenarios


Sequential Orthogonal Cross-Coupling in Medicinal Chemistry

In the synthesis of biaryl pharmacophores, the ortho-chloro substituent provides a selective handle for a second coupling event (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira) after the initial Suzuki reaction at the boronate site [1]. This orthogonality enables the rapid generation of chemical libraries with diversification at two distinct positions, a strategy documented for polychlorinated aromatics and directly applicable to this chloro-nitroaryl boronate [1]. The pinacol ester's stability ensures consistent stoichiometry across library plates.

Late-Stage Functionalization of Agrochemical Scaffolds

The chloro-nitrophenyl motif is a privileged scaffold in agrochemical discovery, appearing in herbicides and fungicides [2]. This boronate ester serves as a direct Suzuki coupling partner to install the chloro-nitrophenyl fragment onto heterocyclic cores. The electron-withdrawing nitro group enhances coupling efficiency and can be subsequently reduced to an aniline for further elaboration .

Kilogram-Scale Synthesis via Aryl Chloride Borylation

For process chemistry groups, the direct borylation of 2,3-dichloronitrobenzene with B₂pin₂ offers a cost-competitive route to this pinacol boronate ester in multi-gram to kilogram quantities [3]. The use of inexpensive aryl chloride starting materials, combined with modern palladium catalysts capable of activating Ar–Cl bonds, provides a scalable alternative to purchasing the pre-formed boronate ester from specialty vendors at premium prices.

Functionalized π-Conjugated Systems in Materials Chemistry

The nitro group can serve as a precursor to amino or diazo functionalities, enabling the construction of push-pull chromophores or covalent organic framework (COF) monomers [4]. The pinacol ester serves as a stable, chromatographable building block for iterative Suzuki polymerizations, where its shelf stability minimizes batch-to-batch variability in polymerization reactions.

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